Cas no 890594-77-1 ((2E)-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide)

(2E)-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide structure
890594-77-1 structure
商品名:(2E)-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
CAS番号:890594-77-1
MF:C21H21N3O5S
メガワット:427.47354388237
CID:5439722

(2E)-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

    • (E)-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
    • (2E)-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
    • インチ: 1S/C21H21N3O5S/c1-26-16-11-13(12-17(27-2)19(16)28-3)9-10-18(25)22-15-8-6-5-7-14(15)20-23-24-21(29-20)30-4/h5-12H,1-4H3,(H,22,25)/b10-9+
    • InChIKey: KPKXPRNSRWJQQT-MDZDMXLPSA-N
    • ほほえんだ: C(NC1=CC=CC=C1C1=NN=C(SC)O1)(=O)/C=C/C1=CC(OC)=C(OC)C(OC)=C1

(2E)-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3186-0032-5μmol
(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
890594-77-1 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3186-0032-2mg
(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
890594-77-1 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3186-0032-4mg
(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
890594-77-1 90%+
4mg
$66.0 2023-04-27
Life Chemicals
F3186-0032-5mg
(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
890594-77-1 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3186-0032-10μmol
(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
890594-77-1 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3186-0032-3mg
(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
890594-77-1 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3186-0032-10mg
(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
890594-77-1 90%+
10mg
$79.0 2023-04-27
Life Chemicals
F3186-0032-15mg
(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
890594-77-1 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3186-0032-25mg
(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
890594-77-1 90%+
25mg
$109.0 2023-04-27
Life Chemicals
F3186-0032-50mg
(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
890594-77-1 90%+
50mg
$160.0 2023-04-27

(2E)-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide 関連文献

Related Articles

(2E)-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamideに関する追加情報

Comprehensive Overview of (2E)-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide (CAS No. 890594-77-1)

The compound (2E)-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, identified by CAS No. 890594-77-1, is a sophisticated organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a 1,3,4-oxadiazole core and a trimethoxyphenyl moiety, makes it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a kinase inhibitor or anti-inflammatory agent, aligning with current trends in targeted therapy and personalized medicine.

In recent years, the search for novel small-molecule therapeutics has intensified, driven by the need for more effective treatments for complex diseases. The (2E)-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide stands out due to its multi-functional groups, which enhance its binding affinity to biological targets. This compound's prop-2-enamide backbone is particularly noteworthy, as it mimics natural substrates, enabling it to interfere with enzymatic processes. Such characteristics are highly sought after in the development of cancer therapeutics and neuroprotective agents.

The methylsulfanyl group attached to the 1,3,4-oxadiazole ring introduces a sulfur atom, which can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability. This feature is critical for drug-likeness and oral bioavailability, two key factors in modern pharmaceutical design. Additionally, the 3,4,5-trimethoxyphenyl moiety is known for its role in enhancing cell permeability and target specificity, making it a valuable component in the structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, the preparation of CAS No. 890594-77-1 involves multi-step organic reactions, including condensation, cyclization, and amide coupling. These processes require precise control over reaction conditions to ensure high yield and purity. The compound's E-configuration (as indicated by the (2E) prefix) is essential for its biological activity, as it determines the spatial orientation of the functional groups. This stereochemical detail is often explored in molecular docking studies to predict interactions with protein targets.

Current research trends highlight the growing interest in heterocyclic compounds like 1,3,4-oxadiazoles due to their versatility in drug design. The (2E)-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide exemplifies this trend, with potential applications extending to antiviral and antimicrobial therapies. Its mechanism of action may involve the inhibition of signal transduction pathways, a hot topic in the context of immune system modulation and autoimmune disease research.

In conclusion, CAS No. 890594-77-1 represents a compelling case study in the intersection of organic synthesis and pharmacology. Its structural complexity and functional diversity position it as a valuable tool for advancing our understanding of molecular interactions and drug discovery. As the scientific community continues to explore its potential, this compound may soon emerge as a cornerstone in the development of next-generation therapeutics.

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